Ethylene carbonate
Overview
Description
Ethylene carbonate is an organic compound with the chemical formula C₃H₄O₃. It is classified as a cyclic carbonate ester of ethylene glycol and carbonic acid. At room temperature, this compound is a transparent crystalline solid, practically odorless and colorless, and somewhat soluble in water. In its liquid state, it is a colorless, odorless liquid .
Mechanism of Action
Target of Action
Ethylene carbonate primarily targets the process of polymerization and electrochemical reactions . It is involved in the ring-opening polymerization (ROP) of this compound, which results in polymer chains containing ether linkages . In electrochemical reactions, it plays a crucial role in lithium-ion batteries, forming a stable compound with lithium ions .
Mode of Action
This compound interacts with its targets through chemical reactions. In the polymerization process, it undergoes ring-opening polymerization in the presence of a catalyst, such as sodium stannate trihydrate . In electrochemical reactions, it forms a stable compound with lithium ions, enabling the reversible insertion and removal of these ions .
Biochemical Pathways
The primary biochemical pathway involving this compound is its synthesis. It is produced by the reaction between ethylene oxide and carbon dioxide, catalyzed by a variety of cations and complexes . In the laboratory, it can also be produced from the reaction of urea and ethylene glycol using zinc oxide as a catalyst .
Result of Action
The result of this compound’s action is the formation of polymer chains in the case of polymerization , and the production of a stable compound with lithium ions in the case of electrochemical reactions . These actions have significant implications in the industrial sector, particularly in the production of polymers and the performance of lithium-ion batteries.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its synthesis . Additionally, the presence of catalysts is crucial for its involvement in polymerization and electrochemical reactions . Therefore, maintaining optimal environmental conditions is essential for maximizing the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
It is stable at room temperature, non-flammable and explosive, low toxicity, and harmless to the human body and the environment . As an organic solvent with excellent properties, Ethylene Carbonate can dissolve a variety of polymers .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a stabilizer in ether-based electrolytes used in lithium metal batteries . It has been discovered that these electrolytes can be well-stabilized by adding a trace amount of this compound . This strategy can not only improve the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly but also improve the high-voltage oxidation stability of the electrolyte .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the atomic level. For instance, it has been found that this compound can preferentially dissociate the insoluble LiPF6 by entering the first solvation layer, which further regulates the molecule-ion interaction on the cathode interface to improve the oxidation stability of the electrolyte .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found that the ether-based electrolytes can be well-stabilized by adding a trace amount of this compound . This strategy not only improves the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly but also improves the high-voltage oxidation stability of the electrolyte .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it plays a significant role in the metabolism of plants, where it is associated with the emission of carbon dioxide during polymerization, resulting in polymer chains containing ether linkages besides targeted carbonate linkages .
Transport and Distribution
It is known that this compound can be well-stabilized by adding a trace amount of it in ether-based electrolytes, which can improve the solubility of LiPF6 in dimethoxyethane (DME) solvent significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene carbonate is primarily produced by the reaction between ethylene oxide and carbon dioxide. This reaction is catalyzed by a variety of cations and complexes: [ \text{(CH}_2\text{O)}_2\text{CO} + \text{CO}_2 \rightarrow \text{(CH}_2\text{O)}_2\text{CO} ]
In the laboratory, this compound can also be synthesized from the reaction of urea and ethylene glycol using zinc oxide as a catalyst at a temperature of 150°C and a pressure of 3 kPa: [ \text{(NH}_2\text{)}_2\text{CO} + \text{HO-CH}_2\text{CH}_2\text{-OH} \rightarrow \text{(CH}_2\text{O)}_2\text{CO} + 2 \text{NH}_3 ]
Industrial Production Methods: The industrial production of this compound involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst. This method is preferred due to its efficiency and the availability of raw materials .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation to produce methanol and ethylene glycol.
Reductive Decomposition: In lithium battery electrolytes, this compound undergoes reductive decomposition, forming a solid electrolyte interphase.
Transesterification: this compound can be converted to dimethyl carbonate via transesterification by methanol.
Common Reagents and Conditions:
Hydrogenation: Requires hydrogen gas and a suitable catalyst.
Reductive Decomposition: Involves lithium ions and an electric field.
Transesterification: Utilizes methanol and a catalyst such as graphitic carbon nitride.
Major Products:
Methanol and Ethylene Glycol: From hydrogenation.
Solid Electrolyte Interphase: From reductive decomposition.
Dimethyl Carbonate: From transesterification
Scientific Research Applications
Ethylene carbonate has a wide range of applications in scientific research:
Chemistry: Used as a polar solvent and a high permittivity component of electrolytes in lithium batteries.
Biology: Plays a role in the synthesis of biodegradable polymers for biomedical applications.
Medicine: Utilized in drug delivery systems and the design of artificial tissues.
Industry: Employed in surface coatings, dyes, fibers, plastics, and as a plasticizer.
Comparison with Similar Compounds
Propylene Carbonate: Similar in structure but has a slightly lower dielectric constant.
Dimethyl Carbonate: Used as a solvent and a mild methylating agent.
Uniqueness: Ethylene carbonate is unique due to its high dielectric constant, making it an excellent solvent for polar compounds and a crucial component in lithium battery electrolytes. Its ability to undergo various chemical reactions, such as hydrogenation and transesterification, further enhances its versatility .
Properties
IUPAC Name |
1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRUDSVKNLOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26041-91-8 | |
Record name | Ethylene carbonate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26041-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2026600 | |
Record name | 1,3-Dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Colorless, odorless solid or liquid; [Hawley] Solid below 36.4 deg C, liquid above this temperature; supercools (remains liquid) at temperatures below its melting point; [CHEMINFO] Colorless solidified mass; Soluble in water; [MSDSonline] | |
Record name | 1,3-Dioxolan-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2803 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
248 °C | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
143 °C, 290 °F (143 °C) (Open Cup) | |
Record name | Ethylene carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2803 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, alcohol, ether, and benzene, Miscible (40%) with water, alcohol, ethyl acetate, benzene, and chloroform; soluble in ether, n-butanol, and carbon tetrachloride., Insoluble in gasoline and turpentine oil. | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3214 at 39 °C | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.04 (Air=1) | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0098 [mmHg], 9.8X10-3 mm Hg @ 25 °C | |
Record name | Ethylene carbonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2803 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Fractionally distilled ethylene carbonate three times in a column of single-turn glass helices under 3 torr. Analysis by NMR, VPC, and IR showed no detectable impurities. | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic plates, Colorless solid or liquid, Solid at room temperature., Colorless liquid or crystalline solid. | |
CAS No. |
96-49-1 | |
Record name | Ethylene carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolan-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGJ96TB7R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
36.4 °C | |
Record name | 1,3-DIOXOLAN-2-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6803 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.